![molecular formula C15H16N2O2 B2655048 1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea CAS No. 478031-02-6](/img/structure/B2655048.png)
1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea, also known as DMFU, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DMFU is an organic compound that belongs to the class of urea derivatives. It is a white crystalline solid with a molecular weight of 268.33 g/mol.
Wissenschaftliche Forschungsanwendungen
Anion Coordination Chemistry
Research has demonstrated the utility of urea-based ligands in anion coordination chemistry. For example, studies on protonated urea-based ligands such as N-(2,4-dimethylphenyl)-N′-(3-pyridyl)urea and N-(2,6-dimethylphenyl)-N′-(3-pyridyl)urea have shown their ability to coordinate with inorganic oxo-acids through hydrogen bond motifs. These compounds selectively bind the perchlorate anion when crystallized from acid mixtures, illustrating their potential in selective anion binding and coordination (Wu et al., 2007).
Corrosion Inhibition
1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies have confirmed the efficacy of such compounds as corrosion inhibitors, highlighting their potential utility in protecting metal surfaces from corrosion. The mode of inhibition is attributed to the strong adsorption of the molecules on the metal surface, forming a protective layer (Mistry et al., 2011).
Molecular Complexation and Self-Assembly
Urea derivatives have been shown to participate in complexation and self-assembly processes. For instance, cyclodextrin complexation of stilbene derivatives linked to urea has been studied, demonstrating the ability of these compounds to form binary complexes that can undergo photoisomerization. This research suggests applications in the development of molecular devices and understanding the self-assembly mechanisms of complex molecular systems (Lock et al., 2004).
Anion Complexation Agents
Macrocyclic bis(ureas) based on diphenylurea have been synthesized and shown to act as complexing agents towards various anions. This research indicates the potential of urea derivatives in the development of new materials for anion recognition and separation processes (Kretschmer et al., 2014).
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-6-12(2)14(11)17-15(18)16-9-8-13-7-4-10-19-13/h3-10H,1-2H3,(H2,16,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOWYPRDZSLWEG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[5-acetyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2654966.png)
![Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2654967.png)
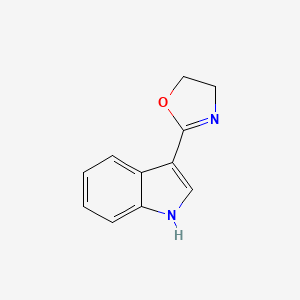
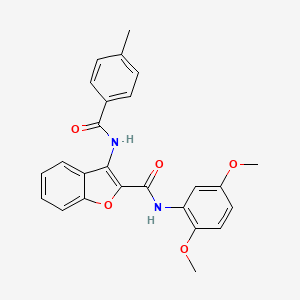
![Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2654973.png)
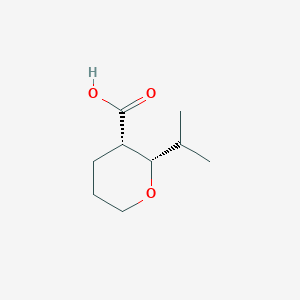
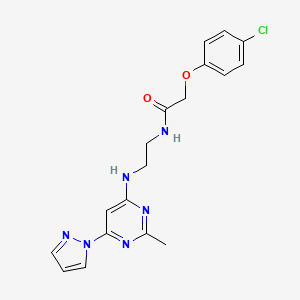
![8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol](/img/structure/B2654981.png)

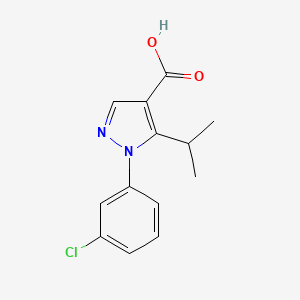
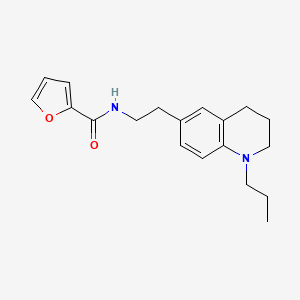
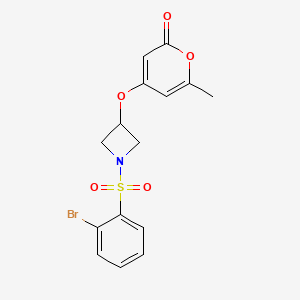
![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)